6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine
Description
Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry Research
The pyrimidine scaffold is widely regarded as a "privileged structure" in medicinal chemistry. This distinction arises from its ability to interact with a diverse range of biological targets with high affinity and specificity. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized to modulate the compound's steric and electronic properties. This inherent versatility allows for the fine-tuning of pharmacological profiles, leading to the discovery of potent agents for various diseases.
The broad spectrum of biological activities associated with pyrimidine derivatives is extensive, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. This wide-ranging therapeutic utility has cemented the pyrimidine nucleus as a critical building block in the design and synthesis of novel drug candidates.
Overview of 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine within the Landscape of Pyrimidine-Based Research
Within the vast family of pyrimidine-based compounds, This compound represents a molecule of significant interest for chemical and pharmacological exploration. Its structure combines the key features of a 4-aminopyrimidine (B60600) core with a 6-chloro substituent and an N-(2,4-dimethoxybenzyl) group.
The 4-amino group is a common feature in many biologically active pyrimidines, often playing a crucial role in binding to target proteins. The chlorine atom at the 6-position serves as a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries. Furthermore, the 2,4-dimethoxybenzyl moiety can influence the compound's lipophilicity, metabolic stability, and interaction with hydrophobic pockets in target enzymes.
While extensive research has been conducted on various substituted pyrimidines, the specific investigation of this compound in publicly available scientific literature remains somewhat limited. However, its structural motifs are present in compounds that have been investigated for various therapeutic applications, particularly as kinase inhibitors and anticancer agents. For instance, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has identified potent inhibitors of the deubiquitinating enzyme USP1/UAF1, which is a promising target for cancer therapy. researchgate.netbldpharm.com This suggests that the N-benzylpyrimidin-4-amine scaffold, a core component of the title compound, is a promising starting point for the development of novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 265.70 g/mol |
| CAS Number | 1292577-03-7 |
This data is compiled from publicly available chemical databases.
Academic Research Focus and Delimitation of Research Objectives for Pyrimidin-4-amines
The academic and industrial research focus on pyrimidin-4-amines is primarily driven by their potential to modulate the activity of key biological targets, particularly protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can mimic the hinge-binding region of ATP in the kinase active site, making it an excellent starting point for the design of potent and selective kinase inhibitors.
The research objectives for pyrimidin-4-amines can be broadly categorized as follows:
Synthesis of Novel Derivatives: The development of efficient and versatile synthetic routes to access a wide range of substituted pyrimidin-4-amines. This often involves techniques like nucleophilic aromatic substitution on di-chloropyrimidines.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine core and its substituents to understand how structural changes affect biological activity. This allows for the rational design of more potent and selective compounds.
Target Identification and Validation: Identifying the specific biological targets of active pyrimidin-4-amine derivatives and validating their therapeutic relevance.
Preclinical Development: Evaluating the most promising compounds in cellular and animal models to assess their efficacy, and pharmacokinetic properties.
The delimitation of research in this area is often guided by the specific therapeutic target or disease indication. For example, research may be narrowly focused on developing pyrimidin-4-amine derivatives as inhibitors of a particular kinase involved in a specific type of cancer. This focused approach allows for a deep understanding of the molecular interactions driving the therapeutic effect and facilitates the optimization of lead compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(11(5-10)19-2)7-15-13-6-12(14)16-8-17-13/h3-6,8H,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGQAAIDKVKLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=NC=N2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Elucidations for 6 Chloro N 2,4 Dimethoxybenzyl Pyrimidin 4 Amine and Its Analogs
Comprehensive Analysis of Substituent Effects on the Pyrimidine (B1678525) Core
The pyrimidine scaffold serves as a versatile template for inhibitor design, and its biological activity is highly dependent on the nature and position of its substituents. nih.gov
Influence of Halogenation at the C-6 Position on Biological Profiles
The substitution at the C-6 position of the pyrimidine ring is a critical determinant of biological activity. Research indicates that the presence and nature of a halogen at this position can significantly modulate the compound's efficacy.
SAR analysis of various pyrimidine derivatives has shown that substituting hydroxyl groups with chlorine at the C-4 and C-6 positions leads to a significant increase in inhibitory activity. Specifically, 4,6-dichloro analogs have been found to be more potent than their monochloro counterparts. This suggests that the electron-withdrawing nature and the size of the halogen at the C-6 position are crucial for interaction with biological targets.
Further studies on 2-amino-6-aryl-4-(2-thienyl) pyrimidines revealed that halogen substitution significantly impacts antibacterial activity. Among various halogenated derivatives, the 4-fluoro substituted compound was identified as being more active than those with 4-chloro or 4-bromo substitutions. nih.gov This highlights the nuanced role of different halogens, where factors like electronegativity and atomic radius can fine-tune the biological response.
Table 1: Effect of C-6 Halogenation on Biological Activity
| Compound Series | C-6 Substituent | Observed Activity Trend | Reference |
|---|---|---|---|
| Generic Pyrimidines | -Cl (vs. -OH) | Significantly increased inhibitory activity. 4,6-dichloro > monochloro. | nih.gov |
| 2-amino-6-aryl-4-(2-thienyl) pyrimidines | 4-Fluoro | More active than 4-chloro and 4-bromo analogs. | nih.gov |
Impact of Functional Group Variations at the N-4 Position of the Pyrimidine Ring
The N-4 position of the pyrimidine ring offers a key site for modification to alter the pharmacological properties of the molecule. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that this position is tolerant of various substitutions. For instance, the introduction of a phenyl ring via a benzyl (B1604629) amine linker was well-tolerated, yielding compounds with comparable potency to the parent structure. acs.org
Further exploration revealed that heterocyclic substitutions could enhance potency. Analogs featuring a 4-pyridine or a 3-pyridine ring at this position exhibited improved inhibitory concentrations, with IC50 values reaching 1.9 µM and 1.1 µM, respectively. acs.org This indicates that the nitrogen atom in the pyridine (B92270) ring may engage in additional favorable interactions, such as hydrogen bonding, with the target protein.
In a different series of pyrimidine-4-carboxamides, replacing a morpholine (B109124) group at the R3 position (connected to the N-4 amide) with a dimethylamine (B145610) or a pyrrolidine (B122466) group led to a 2-fold and nearly 4-fold increase in potency, respectively. acs.org This suggests that for this particular scaffold, smaller, less polar, or conformationally distinct groups at the N-4 position are preferred to avoid steric hindrance and optimize binding. acs.org
Effects of Diverse Substitutions on the Benzyl Amine Moiety on Activity
The benzyl amine moiety attached at the N-4 position provides a large surface for introducing diverse substituents to probe the binding pocket of target enzymes. For N-benzyl-2-phenylpyrimidin-4-amine derivatives, a relatively flat SAR was observed with many substituted phenyl rings, whether they contained electron-withdrawing or electron-donating groups. acs.org
However, in the context of pyrimidine-4-carboxamides, the N-methylphenethylamine group attached via an amide linkage was found to be crucial for inhibitory activity. Complete removal of this group resulted in inactive compounds. acs.org The length of the alkyl chain connecting the phenyl ring to the nitrogen was also optimized, with an ethylene (B1197577) linker proving to be optimal for potency. acs.org
Conformational restriction of this moiety by replacing the flexible N-methylphenethylamine with a more rigid (S)-3-phenylpiperidine structure resulted in a 3-fold increase in inhibitory potency. acs.org This highlights the importance of pre-organizing the substituent into a bioactive conformation to enhance binding affinity.
Distinctive SAR Contributions of the 2,4-Dimethoxybenzyl Moiety
The 2,4-dimethoxybenzyl group is a key pharmacophore in many biologically active pyrimidine derivatives, contributing significantly to their potency and mechanism of action.
Role of the 2,4-Dimethoxybenzyl Group in Modulating Cytotoxic Activities
The dimethoxybenzyl moiety has been associated with potent antitumor and cytotoxic activities in various pyrimidine-based compounds. For example, BW301U, a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, was identified as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma. nih.gov This demonstrates the effectiveness of the dimethoxybenzyl group in targeting enzymes crucial for cancer cell proliferation.
The positioning of the methoxy (B1213986) groups is critical. The electronic effects of these groups on the benzyl ring can influence the molecule's interaction with its biological target. Studies on pyrimidine-quinoline hybrids have shown that the presence of methoxy and halogen groups on the phenyl ring enhances antimicrobial activity. nih.gov In another study, the introduction of a nitro group or an additional double bond to the benzylidene moiety of pyrimidine derivatives resulted in good to moderate cytotoxic activity, underscoring the impact of electronic modifications on the benzyl portion of the molecule. mdpi.com
Recent research on pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified compounds with remarkable cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the sub-micromolar range. rsc.org These potent activities are often linked to the specific substitution patterns on the heterocyclic core and the attached benzyl groups, which can induce apoptosis and cell cycle arrest. rsc.org
Table 2: Cytotoxic Activity of Selected Pyrimidine Derivatives
| Compound Class | Cell Line | Reported IC50 | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 | 0.57 µM | rsc.org |
| Pyrido[2,3-d]pyrimidine (Compound 11) | MCF-7 | 1.31 µM | rsc.org |
| Pyrido[2,3-d]pyrimidine (Compound 4) | HepG2 | 1.13 µM | rsc.org |
| Pyrido[2,3-d]pyrimidine (Compound 11) | HepG2 | 0.99 µM | rsc.org |
| Pyrimidine derivative (Compound 3d) | PC3 | 17 µM | mdpi.com |
| Pyrimidine derivative (Compound 3b) | PC3 | 21 µM | mdpi.com |
Structure-Activity Relationships Correlating Steric and Electronic Features with Biological Responses
Quantitative structure-activity relationship (QSAR) studies provide valuable insights into how the steric and electronic properties of molecules govern their biological activities. For pyrimidine derivatives, QSAR models have confirmed that factors such as the three-dimensional structure, steric properties, and hydrophobic polar surface area are responsible for their biological activity. scielo.br
The electronic nature of the substituents on the benzyl ring is a key modulator of activity. QSAR studies have indicated that larvicidal activity decreases with an electron-withdrawing group at the R1 position of a pyrimidine derivative and increases when it is replaced by an aromatic ring activating group, such as a methoxy group. scielo.br This aligns with findings that simple substituent patterns, including methyl and methoxy groups, are responsible for increased activity. scielo.br
Computational 3D-QSAR studies on pyrimidine-based inhibitors have further elucidated these relationships. The analysis of contour maps from these models showed that hydrophobic and hydrogen-bond donor fields have a significant impact on the bioactivities of the inhibitors. rsc.org This suggests that the methoxy groups of the 2,4-dimethoxybenzyl moiety likely play a dual role: their hydrophobic methyl groups can engage in van der Waals interactions, while the oxygen atoms can act as hydrogen bond acceptors, thus anchoring the ligand in the binding site of the target protein.
Comparative SAR of DMB-Substituted Pyrimidines and Structurally Related Analogs
The pyrimidine nucleus is a foundational element in numerous biologically active molecules, including several FDA-approved drugs. nih.govacs.org Its ability to form key hydrogen bonds, particularly with the hinge region of kinases, makes it a privileged scaffold in drug design. nih.gov The structure-activity relationship of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov
For analogs related to 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine, the dimethoxybenzyl (DMB) group at the N4 position plays a significant role in modulating biological activity. The methoxy groups can influence solubility, metabolic stability, and conformational orientation within a target's binding site.
In a broader context of substituted pyrimidines, modifications at various positions have shown distinct effects:
C2 Position: Substitution at the C2 position can significantly impact selectivity. For instance, incorporating a substituted pyrazole (B372694) at this position has led to aminopyrimidines with narrower kinase inhibition profiles. nih.govacs.org
C4 Position: The amine linkage at the C4 position is crucial. The nature of the substituent, such as the 2,4-dimethoxybenzyl group, is a key determinant of potency and selectivity. In other series, incorporating sulfonamide-bearing side chains at the C4 position resulted in compounds that inhibited a smaller number of kinases. nih.govacs.org
C5 Position: Modifications at the C5 position can affect steric and electronic properties. For example, in a series of 2,4-diamino-5-ketopyrimidines, a 2-methoxybenzoyl group at the C5 position was identified as a critical feature for CDK inhibitory activity. nih.gov
C6 Position: The chloro group at the C6 position is a common feature in pyrimidine-based inhibitors. It can serve as a synthetic handle for further modification or contribute to binding interactions. In a series of anticancer agents, the 6-chloro substituent was a key part of the active pharmacophore. nih.gov
SAR in the Context of Specific Molecular Targets and Biological Pathways
Structural Determinants for Kinase Inhibitory Potency
The pyrimidine scaffold is a well-established hinge-binding motif for kinase inhibitors. nih.govacs.org The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the conserved hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine (B156593) ring of ATP. cambridge.orgresearchgate.net
Key structural features that determine kinase inhibitory potency for pyrimidine analogs include:
Hinge-Binding Moiety: The pyrimidine core itself is the primary determinant of kinase binding. An aminopyrimidine substituted with an NH group at the 2-position can form an additional hydrogen bond with the kinase hinge, enhancing affinity. nih.gov
Substituents at C2 and C4: The groups attached at the C2 and C4 positions explore different pockets of the ATP-binding site, influencing both potency and selectivity. For example, in a series of 4,6-disubstituted pyrimidines targeting Microtubule Affinity-Regulating Kinase 4 (MARK4), a 2,4-dimethoxyphenyl substituent contributed to higher activity. nih.gov
Conformational Control: Substituents can enforce a specific conformation that is favorable for binding. For instance, the introduction of a methylphenyl group ortho to the pyrimidinyl-amino group in one series switched specificity from PKC towards ABL and PDGFR kinases. cambridge.org
Targeting Inactive Conformations (DFG-out): Some pyrimidine derivatives are designed to bind to the inactive "DFG-out" conformation of kinases, where the Asp-Phe-Gly motif is flipped. This can lead to greater selectivity as it utilizes an allosteric pocket not present in the active conformation. acs.org
| Kinase Target | Pyrimidine Series | Key Structural Features for Potency | IC₅₀ / Kᵢ Values |
| Aurora A Kinase | 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamines | Pyrazole at N4, pyrrolidine at N2. Designed to induce DFG-out conformation. | Lead compound IC₅₀ < 200 nM acs.org |
| CDK1, CDK2, CDK4 | 2,4-diamino-5-ketopyrimidines | Substituted 4-piperidine at C2-amino position; 2,3-difluoro-6-methoxybenzoyl at C5. | Compound 39 (R547) Kᵢ = 1, 3, and 1 nM respectively nih.gov |
| MARK4 | 4,6-disubstituted pyrimidines | Electron-rich aryl substituents such as 2,4-dimethoxyphenyl. | Compound with 2,4-dimethoxyphenyl IC₅₀ = 12.98 ± 0.63 μM nih.gov |
| VEGFR-2 | 4-phenoxy pyrimidine derivatives | Phenoxy group at C4 position. | Compound 10 IC₅₀ = 1.05 µM ekb.eg |
Insights into Pyrimidine Architecture for Enzyme Inhibition (e.g., DHFR, TS, KARI, Falcipain-2, NuoD)
Beyond kinases, the pyrimidine architecture is integral to the design of inhibitors for other crucial enzymes. The scaffold often acts as a bioisostere for natural substrates or cofactors.
Dihydrofolate Reductase (DHFR): Pyrimidine-based antifolates like pyrimethamine (B1678524) historically targeted DHFR, an essential enzyme in folate biosynthesis. nih.gov The 2,4-diaminopyrimidine (B92962) moiety mimics the pteridine (B1203161) core of the natural substrate, dihydrofolate, allowing it to bind to the active site. nih.gov Resistance mutations in Plasmodium falciparum DHFR (PfDHFR) have driven the development of new chemotypes, but the pyrimidine core remains a valuable starting point for inhibitor design. nih.govresearchgate.net
Falcipain-2: This cysteine protease in Plasmodium falciparum is a target for antimalarial drugs. researchgate.net A series of 2-pyrimidinecarbonitrile derivatives have shown potent inhibition of falcipain-2. researchgate.net These compounds act as reversible inhibitors, likely through the interaction of the nitrile group with the catalytic cysteine residue in the enzyme's active site. researchgate.net Optimization of this series involved introducing a protonable amine to improve antiparasitic activity. researchgate.net
Dihydroorotate Dehydrogenase (DHO-dehase): For this mitochondrial enzyme in the de novo pyrimidine biosynthetic pathway, studies on pyrimidine analogs have shown that the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid are essential for significant enzyme inhibition. nih.gov This highlights the specific electronic and structural requirements for binding to this particular enzyme class. nih.gov
| Enzyme Target | Organism | Pyrimidine-Based Inhibitor Series | Key Structural Insights |
| DHFR | Plasmodium falciparum | 2,4-diaminopyrimidines | The 2,4-diamino moiety mimics the pteridine core of the natural substrate. nih.gov |
| Falcipain-2 | Plasmodium falciparum | 2-Pyrimidinecarbonitriles | The nitrile group is a key feature for interacting with the catalytic cysteine residue. researchgate.net |
| DHO-dehase | (General) | Dihydroorotate and Orotic Acid Analogs | An intact pyrimidine ring and a 6-carboxylic acid group are required for significant inhibition. nih.gov |
Structural Basis for Anti-Angiogenic and Anti-Proliferative Effects
The anti-angiogenic and anti-proliferative effects of many pyrimidine derivatives are often linked to their inhibition of key signaling kinases involved in cell growth and blood vessel formation. ekb.egwaocp.org
Anti-Angiogenic Effects: Angiogenesis is largely driven by growth factors like Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR-2, a tyrosine kinase. waocp.orgsemanticscholar.org Many pyrimidine derivatives function as potent VEGFR-2 inhibitors. ekb.eg The pyrimidine core binds to the ATP pocket of the VEGFR-2 kinase domain, blocking its downstream signaling and thus inhibiting the formation of new blood vessels. semanticscholar.org For example, a series of 4-phenoxy pyrimidine derivatives were developed as effective VEGFR-2 inhibitors with anti-angiogenic properties. ekb.eg
Anti-Proliferative Effects: The anti-proliferative activity of pyrimidine compounds often stems from the inhibition of kinases that regulate the cell cycle, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. nih.govacs.org By blocking these kinases, the compounds can induce cell cycle arrest and apoptosis. mdpi.com For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines demonstrated potent anti-proliferative activity and were shown to overcome multidrug resistance. nih.gov Similarly, novel thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives, designed as bioisosteres of the anticancer agent MPC-6827, showed inhibitory effects on human colorectal cancer cell proliferation. nih.gov
| Biological Effect | Associated Target(s) | Pyrimidine Series Example | Key SAR Findings |
| Anti-Angiogenesis | VEGFR-2 | 4-Phenoxy pyrimidines | The 4-phenoxy group is crucial for potent inhibitory activity against VEGFR-2. ekb.eg |
| Anti-Proliferation | Aurora Kinases, CDKs | 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines | A heteroaryl group with a nitrogen at the ortho-position to the pyrimidine core enhances activity. nih.gov |
| Anti-Proliferation | Microtubule Destabilization | Thieno[3,2-d]pyrimidin-4-amines | Bioisosteric replacement of a quinazoline (B50416) core with a thieno[3,2-d]pyrimidine (B1254671) maintained antiproliferative activity. nih.gov |
Future Research Directions and Strategic Perspectives for Pyrimidine Based Chemical Compounds
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles
The rational design of new chemical entities is a foundational strategy in modern drug discovery. For pyrimidine-based compounds, this involves the strategic modification of the core structure to optimize therapeutic properties.
Key Strategies:
Structure-Activity Relationship (SAR) Studies: A primary approach involves synthesizing a library of analogs of a lead compound like 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine to systematically probe the contribution of each structural component. Modifications could include altering the substitution pattern on the benzyl (B1604629) ring, replacing the chlorine atom with other halogens or functional groups, and modifying the amine linker. These studies help in building a comprehensive SAR model to guide further design.
Bioisosteric Replacement: To improve pharmacokinetic and pharmacodynamic properties, bioisosteres can be introduced. For instance, the chloro group at the 6-position of the pyrimidine (B1678525) ring could be replaced with a trifluoromethyl group to potentially enhance metabolic stability and binding affinity. Similarly, the methoxy (B1213986) groups on the benzyl ring could be substituted with other electron-donating groups to modulate target interaction. mdpi.com
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules by combining the pyrimidine scaffold with other known pharmacophores. nih.gov This approach aims to develop multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic effects or overcoming drug resistance. nih.govnih.gov For example, linking the pyrimidine core to a moiety known to inhibit a specific enzyme could result in a dual-action agent.
| Design Strategy | Objective | Example Modification on this compound |
| SAR Studies | Identify key structural features for activity | Vary substituents on the benzyl ring (e.g., different positions or types of groups) |
| Bioisosteric Replacement | Enhance potency and metabolic stability | Replace -Cl with -CF3; replace -OCH3 with -SCH3 |
| Hybrid Molecule Design | Achieve multi-target activity | Covalently link to another pharmacophore known to inhibit a cancer-related pathway |
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action for Pyrimidin-4-amines
While pyrimidine derivatives are known to target a wide range of biological molecules, including kinases and dihydrofolate reductase, the full spectrum of their activity is likely not yet fully understood. nih.govnih.gov
Prospective Research Approaches:
Phenotypic Screening: High-throughput phenotypic screening of pyrimidin-4-amine libraries against various cell lines (e.g., cancer, microbial) can uncover unexpected biological activities without a preconceived target. researchgate.net Hits from these screens can then be subjected to target deconvolution studies to identify the responsible molecular target.
Chemical Proteomics: Techniques such as affinity chromatography using an immobilized pyrimidine-based probe can be employed to isolate binding partners from cell lysates. The identified proteins can then be analyzed using mass spectrometry to reveal novel cellular targets.
Computational Target Prediction: In silico methods, including reverse docking and pharmacophore modeling, can screen a compound like this compound against databases of known protein structures to predict potential binding targets. These predictions can then be validated experimentally.
Development of Advanced and Sustainable Synthetic Methodologies for Pyrimidine Derivatives
The synthesis of pyrimidine derivatives is a well-established field, but there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods.
Emerging Synthetic Strategies:
Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), catalysts, and reaction conditions is a key focus. benthamdirect.comnih.govingentaconnect.comeurekaselect.com This includes employing microwave-assisted synthesis and ultrasound irradiation to reduce reaction times and energy consumption. eurekaselect.com Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, represent another sustainable approach that minimizes waste. benthamdirect.comingentaconnect.comeurekaselect.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Developing flow-based methodologies for the synthesis of pyrimidine derivatives would be a significant advancement for industrial-scale production.
Catalytic C-H Activation: Direct C-H activation is a powerful tool for the functionalization of heterocyclic rings, as it avoids the need for pre-functionalized starting materials. Applying these methods to the pyrimidine core would allow for more direct and efficient synthesis of complex analogs.
| Synthetic Methodology | Key Advantage | Relevance to Pyrimidine Synthesis |
| Green Chemistry | Reduced environmental impact | Use of non-toxic solvents and energy-efficient methods. benthamdirect.comnih.govingentaconnect.comeurekaselect.com |
| Flow Chemistry | Scalability and consistency | Enables large-scale, controlled production of pyrimidine-based compounds. |
| C-H Activation | Synthetic efficiency | Allows for direct functionalization of the pyrimidine ring without pre-activation. |
Comprehensive Integration of Multi-Omics and High-Throughput Screening Approaches in Compound Evaluation
To gain a holistic understanding of the biological effects of pyrimidine-based compounds, it is essential to integrate data from various high-throughput technologies.
Integrative Approaches:
Multi-Omics Analysis: This involves combining genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive picture of how a compound affects cellular systems. astrazeneca.commdpi.com For example, treating cells with a pyrimidine derivative and analyzing the subsequent changes in gene expression, protein levels, and metabolite concentrations can reveal the compound's mechanism of action and potential off-target effects. astrazeneca.com This approach can provide a deeper understanding of disease biology and help identify novel drug targets. drugdiscoverynews.com
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets or in cell-based assays. acs.orgenamine.net The integration of HTS with multi-omics can accelerate the drug discovery pipeline by quickly identifying potent and selective compounds and providing early insights into their mechanisms. frontlinegenomics.com For instance, hits from an HTS campaign can be prioritized for further multi-omics analysis to select the most promising candidates for lead optimization. nih.govfrontlinegenomics.com
The future of research on pyrimidine-based compounds like this compound lies in a multi-faceted approach that combines rational design, exploration of new biological targets, sustainable synthesis, and comprehensive biological evaluation. By leveraging these advanced strategies, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.
Q & A
Q. Advanced
- Kinase assays : Measure IC₅₀ values via ADP-Glo™ kinase assays for kinases like Bcr-Abl.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes.
- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., K562 leukemia) using MTT assays.
Contradictions in activity data (e.g., high in vitro vs. low cellular potency) may arise from poor solubility, requiring formulation optimization .
How should researchers address discrepancies in biological activity data?
Q. Advanced
- Purity validation : Use HPLC-MS to confirm >95% purity (common impurities include dechlorinated byproducts).
- Solubility testing : Evaluate in DMSO/PBS mixtures; low solubility can lead to false negatives.
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways.
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) alongside enzyme assays .
What computational tools are suitable for modeling its interactions?
Q. Advanced
- DFT calculations : Gaussian or ORCA to optimize geometry and calculate electrostatic potentials.
- Molecular dynamics (MD) : GROMACS or AMBER to simulate binding dynamics with proteins over 100+ ns.
- ADMET prediction : SwissADME or pkCSM to predict permeability, toxicity, and metabolic pathways .
How can mass spectrometry aid in characterizing its fragmentation patterns?
Advanced
High-resolution MS (HRMS) with ESI or MALDI ionization identifies molecular ions and fragments. Key fragmentation pathways include:
- Loss of the 2,4-dimethoxybenzyl group ([M–C₉H₁₀O₂]⁺).
- Cleavage of the pyrimidine ring’s C-Cl bond, yielding [C₄H₄N₂]⁺.
Compare with synthetic standards and databases like PubChem for validation .
What strategies mitigate solubility challenges in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion.
- Pro-drug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
What are the challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
